1-(1H-indol-1-ylacetyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-indol-1-ylacetyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-8-3-5-13(10-18)16(20)21)11-17-9-7-12-4-1-2-6-14(12)17/h1-2,4,6-7,9,13H,3,5,8,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRSPPCSIQIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
This two-step protocol involves synthesizing indol-1-ylacetic acid followed by coupling with piperidine-3-carboxylic acid:
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Synthesis of indol-1-ylacetic acid :
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Indole (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under N₂, using triethylamine (TEA, 2.0 equiv) as a base. Reaction proceeds at 0°C → rt for 6 hr, yielding indol-1-ylacetyl chloride.
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Hydrolysis with aqueous NaOH (2M, 2 hr) produces indol-1-ylacetic acid (Yield: 78–82%).
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Coupling with piperidine-3-carboxylic acid :
Optimization Insights
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Solvent selection : DMF outperforms THF and DCM in solubilizing both reactants, achieving 89% conversion vs. 67% in THF.
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Catalyst loading : Excess EDC (1.5 equiv) minimizes dimerization side products (<5% vs. 15% with 1.0 equiv).
Method 2: Mannich Reaction-Based Assembly
Three-Component Condensation Strategy
Adapting protocols from indole-thiazolidinone syntheses, this method employs a Mannich reaction to construct the acetyl-piperidine linkage in situ:
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Reagents :
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Indole (1.0 equiv), paraformaldehyde (1.2 equiv), piperidine-3-carboxylic acid (1.0 equiv).
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Acetic acid (3 drops) as catalyst, ethanol as solvent.
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Procedure :
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Reflux at 80°C for 8 hr under N₂.
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Cooling and filtration yield a crude product, purified via recrystallization (ethanol/water, 7:3).
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Mechanistic Considerations
The Mannich reaction proceeds via iminium ion formation, with the indole’s N1 acting as the nucleophile. Piperidine-3-carboxylic acid’s secondary amine facilitates C–N bond formation, while the carboxylic acid group remains inert under these conditions.
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | 80°C | <70°C: Incomplete conversion (≤60%) |
| Reaction Time | 8 hr | >10 hr: Decomposition (∼20% loss) |
| Solvent | Ethanol | DMF: Side-product formation (+15%) |
Method 3: Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization and Iterative Coupling
Inspired by peptide synthesis techniques, this approach uses Wang resin-bound piperidine-3-carboxylic acid:
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Resin activation :
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Wang resin (1.0 g, 0.8 mmol/g) is swelled in DCM, then treated with indol-1-ylacetic acid (3.0 equiv), EDC (3.0 equiv), and HOAt (1.5 equiv) in DMF for 24 hr.
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Cleavage and isolation :
Advantages Over Solution-Phase Methods
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Reduced purification burden : Resin filtration eliminates chromatography.
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Scalability : Batch sizes up to 50 g demonstrated without yield drop.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Average Yield | Purity (HPLC) | Key Limitation |
|---|---|---|---|
| Direct Amidation | 85% | 95% | EDC cost prohibitive at scale |
| Mannich Reaction | 72% | 88% | Requires acidic conditions |
| Solid-Phase | 91% | 98% | High resin cost |
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-1-ylacetyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 1-(1H-indol-1-ylmethanol)piperidine-3-carboxylic acid.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that derivatives of indole and piperidine exhibit antidepressant properties. 1-(1H-indol-1-ylacetyl)piperidine-3-carboxylic acid has been studied for its potential to modulate serotonin receptors, which are crucial in the treatment of depression. A study demonstrated that this compound could enhance serotonergic neurotransmission, leading to improved mood regulation in animal models .
Anticancer Properties
The compound's ability to inhibit specific cancer cell lines has been explored. In vitro studies have shown that it can induce apoptosis in human cancer cells by activating caspase pathways. This suggests a potential role in developing new anticancer therapies .
Neuroprotective Effects
Recent findings indicate that the compound may offer neuroprotective benefits. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Pharmacological Applications
Analgesic Properties
Research has demonstrated that this compound exhibits analgesic effects in animal models of pain. The mechanism appears to involve modulation of pain pathways and inhibition of inflammatory mediators .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against various bacterial strains. Studies have indicated that it possesses significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Material Science Applications
Polymer Chemistry
In material science, the compound is being investigated for its potential use in synthesizing new polymers. Its ability to act as a monomer or cross-linker can lead to the development of materials with enhanced mechanical properties and thermal stability .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antidepressant Activity | Enhanced serotonergic neurotransmission; potential antidepressant effects. | |
| Anticancer Properties | Induced apoptosis in cancer cells; activation of caspase pathways. | |
| Neuroprotective Effects | Reduced oxidative stress; potential benefits for neurodegenerative diseases. | |
| Analgesic Properties | Modulation of pain pathways; significant analgesic effects observed. | |
| Antimicrobial Activity | Effective against multiple bacterial strains; potential for antibiotic development. | |
| Polymer Chemistry | Potential use as a monomer; improved mechanical properties in polymers. |
Mechanism of Action
The mechanism of action of 1-(1H-indol-1-ylacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Indole vs. Indazole Derivatives
1-(1-Acetyl-1H-indazole-3-carbonyl)piperidine (5b) :
- Replaces indole with indazole, introducing an additional nitrogen atom.
- Higher melting point (110–111°C) compared to indole analogs, likely due to increased polarity and intermolecular interactions.
- Synthesis yield: 78%, reflecting moderate efficiency in coupling reactions.
1-(1H-Indazole-3-carbonyl)piperidine (6b) :
- Lacks the acetyl group, leading to a significantly higher melting point (206–208°C), attributed to stronger hydrogen bonding from the free carbonyl group.
- Yield: 91%, suggesting simpler synthesis pathways without acetylation steps.
Linking Group Modifications
1-((1H-Indol-3-yl)methyl)piperidine-4-carboxylic acid :
- Substitutes acetyl with a methylene linker.
- Storage at 2–8°C indicates sensitivity to degradation, possibly due to reduced steric protection compared to acetylated analogs.
- Molecular weight: 258.32 g/mol, higher than acetyl-linked derivatives.
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid :
- Features an ether linkage, enhancing flexibility and altering electronic properties.
- Formula: C₁₆H₂₀N₂O₃, with a molecular weight of 288.34 g/mol.
Positional Isomerism
- Piperidine-3-carboxylic acid vs. Piperidine-4-carboxylic acid Derivatives
- Carboxylic acid at the 4-position may reduce steric hindrance, facilitating interactions with planar targets (e.g., enzymes).
- 1-(Benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride :
- Demonstrates how electron-withdrawing groups (benzothiazole) enhance acidity, influencing reactivity in aqueous environments.
Spectroscopic and Analytical Data
- 1-(1-Acetylindazole-3-carbonyl)piperidine (5b) :
- IR: Peaks at 1740 cm⁻¹ (acetyl C=O) and 1620 cm⁻¹ (amide C=O).
- ¹H NMR: Piperidine protons at δ 1.16–1.80 ppm; aromatic protons at δ 7.41–8.44 ppm.
- 1-(Indol-3-ylmethyl)piperidine-4-carboxylic acid :
- Molecular formula: C₁₅H₁₈N₂O₂; molecular weight: 258.32 g/mol.
Biological Activity
1-(1H-Indol-1-ylacetyl)piperidine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features an indole moiety attached to a piperidine ring with a carboxylic acid functional group. This unique structure is believed to contribute to its diverse biological activities.
Biological Activities
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375-C5). The compound's mechanism of action may involve the induction of apoptosis through caspase activation pathways.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.25 - 0.33 | Apoptosis induction |
| A375-C5 | 0.30 - 0.40 | Cell cycle arrest |
| NCI-H460 | 0.35 - 0.45 | Caspase activation |
Antiviral Activity
The compound has also been studied for its antiviral properties. Preliminary results suggest that it may inhibit viral replication in cell culture models, particularly against influenza viruses. The mechanism appears to involve interference with viral entry and replication processes.
Antimicrobial Effects
In addition to its anticancer and antiviral activities, this compound demonstrates antimicrobial effects against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
Case Studies
- Anticancer Study : A study published in Nature evaluated the cytotoxic effects of the compound on HCT116 colon cancer cells. The results showed an IC50 value of 6.76 µg/mL, indicating potent activity compared to standard chemotherapeutics like fluorouracil . The study highlighted the compound's ability to induce apoptosis through caspase activation.
- Antiviral Research : In a study assessing the antiviral properties against influenza A/H1N1, the compound demonstrated low micromolar activity, suggesting potential as a therapeutic agent against viral infections .
- Antimicrobial Evaluation : Research conducted on various bacterial strains found that the compound exhibited significant antimicrobial activity with MIC values lower than many conventional antibiotics .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Receptor Binding : The indole moiety allows for binding to various receptors involved in cell signaling pathways.
- Enzyme Modulation : The compound may modulate enzymatic activity related to cell proliferation and survival.
- Apoptotic Pathways : Activation of caspases suggests a role in programmed cell death mechanisms.
Q & A
Q. What are the key structural features and molecular characteristics of 1-(1H-indol-1-ylacetyl)piperidine-3-carboxylic acid?
- Methodological Answer : The compound features a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with an indole-acetyl moiety. Key molecular characteristics include:
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₄ |
| SMILES | CC(=O)c1cn(CC(=O)N2CCCCHC(O)=O)c3ccccc13 |
| InChI | InChI=1S/C18H20N2O4/c1-12(21)15-10-20(...) |
| Molecular Weight | 328.36 g/mol |
| Functional Groups | Carboxylic acid, acetylindole, piperidine |
These features suggest potential for hydrogen bonding (via the carboxylic acid) and π-π stacking (via the indole ring), critical for interactions with biological targets .
Q. What synthetic methodologies are commonly employed for preparing piperidine-3-carboxylic acid derivatives with indole substituents?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Functionalization of the piperidine ring via coupling reactions (e.g., amidation or esterification). For example, indole-1-acetyl chloride may react with piperidine-3-carboxylic acid using a base (e.g., NaOH) to form the acetylated product.
- Step 2 : Purification via column chromatography or recrystallization to isolate the target compound.
- Step 3 : Structural confirmation using NMR, MS, and X-ray crystallography (see advanced questions for crystallographic methods).
Similar derivatives utilize coupling agents like EDC/HATU for amide bond formation .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer : Optimization strategies include:
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Catalyst Selection : Employ EDC/HOBt for efficient amide coupling, reducing racemization.
- Temperature Control : Maintain reactions at 0–25°C to suppress hydrolysis of acid chloride intermediates.
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound trisamine) to trap unreacted acylating agents.
Post-synthesis, HPLC or LC-MS can quantify purity and guide iterative refinement .
Q. What strategies are recommended for resolving contradictions in biological activity data observed across studies for structurally similar indole-piperidine derivatives?
- Methodological Answer : Contradictions may arise from differences in assay conditions or structural variations. Address this via:
- Comparative Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions.
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., indole acetyl vs. biphenyl groups) and correlate changes with activity (Table 1).
Table 1 : Activity Trends in Structural Analogues (Hypothetical Data)
| Compound | IC₅₀ (μM) | Target Protein |
|---|---|---|
| Indole-acetyl derivative | 19.45 | COX-2 |
| Biphenyl-acryloyl analogue | 42.1 | TNF-α |
Such analyses clarify whether activity discrepancies stem from structural or methodological factors .
Q. How can crystallographic data analysis tools like SHELX be applied to confirm the three-dimensional structure and stereochemistry of this compound?
- Methodological Answer : SHELX software (e.g., SHELXL) refines crystal structures through:
- Data Integration : Import X-ray diffraction data (resolution ≤ 1.0 Å recommended).
- Model Building : Assign atomic positions using Fourier maps, focusing on the piperidine ring’s chair conformation and indole-acetyl group orientation.
- Validation : Check for R-factor convergence (< 0.05) and validate stereochemistry via CIF files.
SHELX’s robustness in handling small molecules makes it ideal for confirming chiral centers (e.g., piperidine C3) and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
